[1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine
Overview
Description
[1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine: is a chemical compound with the molecular formula C10H10F5NO and a molecular weight of 255.18 g/mol . It is also known by the alternative name 2-methyl-1-(pentafluorophenoxy)propan-2-amine . This compound is primarily used in scientific research and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine typically involves the reaction of 2-methyl-1-propanamine with pentafluorophenol under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or are used.
Reduction: Reducing agents like or are employed.
Substitution: Various halogenating agents and nucleophiles are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides , while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new materials and compounds .
Biology: The compound is utilized in biological research to study its effects on various biological systems. It serves as a tool for understanding biochemical pathways and interactions .
Medicine: While not used directly in medicine, the compound’s derivatives and analogs are investigated for potential therapeutic applications. Research focuses on their pharmacological properties and potential as drug candidates .
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function . This interaction can lead to changes in biochemical pathways, influencing various cellular processes .
Comparison with Similar Compounds
- 2-methyl-1-(pentafluorophenoxy)propan-2-amine
- 2-propanamine, 2-methyl-1-(pentafluorophenoxy)-
Comparison: Compared to similar compounds, [1,1-Dimethyl-2-(pentafluorophenoxy)ethyl]amine is unique due to its specific molecular structure and properties. Its pentafluorophenoxy group imparts distinct chemical and physical characteristics, making it valuable for specialized applications .
Properties
IUPAC Name |
2-methyl-1-(2,3,4,5,6-pentafluorophenoxy)propan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F5NO/c1-10(2,16)3-17-9-7(14)5(12)4(11)6(13)8(9)15/h3,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGWLMYBYIPVKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=C(C(=C(C(=C1F)F)F)F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F5NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701206197 | |
Record name | 2-Methyl-1-(2,3,4,5,6-pentafluorophenoxy)-2-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701206197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893764-75-5 | |
Record name | 2-Methyl-1-(2,3,4,5,6-pentafluorophenoxy)-2-propanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=893764-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1-(2,3,4,5,6-pentafluorophenoxy)-2-propanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701206197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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